4-Butyl-N-(2,3-dihydro-1H-isoindol-5-yl)benzene-1-sulfonamide
Description
4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes a butyl group, an isoindoline moiety, and a benzenesulfonamide group
Properties
CAS No. |
784137-02-6 |
|---|---|
Molecular Formula |
C18H22N2O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-butyl-N-(2,3-dihydro-1H-isoindol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O2S/c1-2-3-4-14-5-9-18(10-6-14)23(21,22)20-17-8-7-15-12-19-13-16(15)11-17/h5-11,19-20H,2-4,12-13H2,1H3 |
InChI Key |
XYRLMCYNIVWAAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CNC3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(isoindolin-5-yl)benzenesulfonamide typically involves the reaction of an appropriate isoindoline derivative with a benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-butyl-N-(isoindolin-5-yl)benzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-butyl-N-(isoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of carbonic anhydrase or other enzymes critical for cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: Shares the benzenesulfonamide group but lacks the isoindoline moiety.
N-isoindoline-1,3-dione derivatives: Similar in structure but with different functional groups and reactivity.
Uniqueness
4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide is unique due to its combination of the butyl group, isoindoline moiety, and benzenesulfonamide group, which imparts distinct chemical and biological properties
Biological Activity
4-Butyl-N-(2,3-dihydro-1H-isoindol-5-yl)benzene-1-sulfonamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide moiety, which is known for its ability to mimic natural substrates and interfere with various metabolic pathways. This article explores the compound’s biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₃O₂S, with a molecular weight of approximately 299.38 g/mol. Its structure includes a butyl group and a 2,3-dihydro-1H-isoindole unit, which contribute to its unique properties and biological interactions.
Enzyme Inhibition
The sulfonamide group in this compound allows it to act as an enzyme inhibitor. Preliminary studies indicate that it can inhibit specific enzymes by mimicking natural substrates, thereby interfering with metabolic pathways essential for cellular function. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in various physiological processes .
Interaction with Cellular Receptors
Research suggests that this compound may interact with cellular receptors, modulating signal transduction pathways. This interaction could lead to therapeutic effects in conditions such as cancer and metabolic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cellular targets. For example, binding affinity assays have shown that it can effectively bind to specific receptors involved in cell signaling .
Case Studies
A notable case study involved the evaluation of the compound's effects on perfusion pressure in isolated rat heart models. The results indicated that derivatives of benzene sulfonamide could significantly alter perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis was conducted with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-butylbenzenesulfonamide | Contains a butyl group and a sulfonamide moiety | Lacks the isoindole structure |
| N-methylbenzenesulfonamide | Methyl group instead of butyl | Potentially different biological activity |
| N-ethylbenzenesulfonamide | Ethyl group instead of butyl | May exhibit distinct pharmacokinetic properties |
This table illustrates how the incorporation of the isoindole structure enhances the binding affinity and potential efficacy of this compound compared to its analogs .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. However, further research is required to fully elucidate its safety profile and potential side effects associated with long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
